Lipophilicity (LogP) Quantification Versus Unmodified Parent Nucleoside 2',3'-Dideoxyguanosine (ddG)
The N2-palmitoyl modification confers a substantial increase in lipophilicity to 5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine compared to the unmodified parent scaffold 2',3'-dideoxyguanosine (ddG). The calculated partition coefficient (LogP) for the target compound is 5.59 [1]. This contrasts sharply with ddG, which, lacking the C16 fatty acyl chain, has a substantially lower LogP (typically <0 for unmodified nucleosides).
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.59 |
| Comparator Or Baseline | 2',3'-Dideoxyguanosine (ddG): LogP <0 (estimated for unmodified nucleoside analog) |
| Quantified Difference | ΔLogP > 5.6 log units |
| Conditions | In silico calculation (ALOGPS or similar) for the neutral species [1] |
Why This Matters
A >5-log increase in LogP predicts profoundly altered membrane permeability, cellular uptake kinetics, and tissue distribution, which are critical differentiators for experimental design where intracellular or membrane-associated targeting is required.
- [1] ChemSrc. 5'-O-Acetyl-3'-azido-2',3'-dideoxy-N2-palmitoylguanosine Properties, CAS 144742-33-6. Calculated LogP: 5.59466. View Source
